CID 146159920
CAS No.: 849923-88-2
Cat. No.: VC11983271
Molecular Formula: C42H56FeO2P2
Molecular Weight: 710.7 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 849923-88-2 | 
|---|---|
| Molecular Formula | C42H56FeO2P2 | 
| Molecular Weight | 710.7 g/mol | 
| Standard InChI | InChI=1S/C37H51O2P2.C5H5.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h14,19-24,29-31H,8-13,15-18H2,1-7H3;1-5H; | 
| Standard InChI Key | QYTRSAIHSZHSTP-UHFFFAOYSA-N | 
| SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] | 
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] | 
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
CID 146159920 is systematically named Josiphos SL-J007-2, with the alternative identifier 849923-88-2 . Its molecular weight of 710.7 g/mol and formal charge of +1 distinguish it from simpler organometallic species. The compound belongs to the ferrocene-based phosphine ligand class, characterized by a central iron atom coordinated to cyclopentadienyl and phosphine groups .
Structural Features
The 2D structure features:
- 
A ferrocene backbone (η⁵-C₅H₅)₂Fe 
- 
Two chiral phosphine substituents attached to the cyclopentadienyl rings 
- 
Bulky tert-butyl groups on phosphorus atoms to enhance steric effects 
3D conformational analysis remains challenging due to computational limitations in handling its complex stereoelectronic properties .
Synthesis and Manufacturing
Production Methodology
Synthesis typically proceeds via ligand substitution on ferrocene precursors:
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Lithiation of chlorophosphine derivatives 
- 
Nucleophilic attack on ferrocenyl dichloride 
- 
Purification via column chromatography under inert atmosphere 
Key intermediates include cyclopentadienyl radical (CID 137443) and ferrocene dichloride .
Quality Control Parameters
| Parameter | Specification | Method | 
|---|---|---|
| Purity | ≥98% (HPLC) | Reverse-phase HPLC | 
| Metal Residues | <50 ppm Fe | ICP-MS | 
| Optical Rotation | [α]²⁵D = +152° (c=1, CH₂Cl₂) | Polarimetry | 
Physicochemical Properties
Stability Profile
- 
Thermal Decomposition: 248°C (TGA) 
- 
Light Sensitivity: Degrades under UV exposure (t₁/₂ = 72 hr at 500 lux) 
Spectroscopic Data
¹H NMR (CDCl₃):
- 
δ 4.21–4.18 (m, 4H, Cp) 
- 
δ 1.45 (d, J = 12 Hz, 18H, t-Bu) 
³¹P NMR: δ 68.9 ppm (singlet)
Catalytic Applications
Asymmetric Hydrogenation
CID 146159920 demonstrates exceptional enantioselectivity (>99% ee) in:
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α,β-Unsaturated Ketone Reductions 
- 
Pharmaceutical Intermediate Synthesis - 
Sitagliptin precursor production 
- 
β-Amino alcohol derivatives 
 
- 
Cross-Coupling Reactions
The ligand enables Buchwald-Hartwig Amination with turnover numbers (TON) exceeding 10⁵ in:
| Substrate | Yield | Selectivity | 
|---|---|---|
| Aryl Chlorides | 92–98% | >99:1 | 
| Heteroaryl Bromides | 85–93% | 97:3 | 
Recent Advancements (2023–2025)
Flow Chemistry Adaptations
Microreactor systems utilizing CID 146159920 achieve 98% space-time yield improvement versus batch processes through:
- 
Continuous ligand recycling 
- 
Supercritical CO₂ reaction media 
Computational Modeling
DFT studies reveal the π-backdonation capability (ΔE = 58 kJ/mol) accounts for enhanced substrate activation in nickel-catalyzed reactions .
| Manufacturer | Purity | Price (USD/g) | 
|---|---|---|
| Sigma-Aldrich | 97% | 420 | 
| TCI America | 98% | 395 | 
| Strem Chemicals | 99% | 480 | 
Patent Analysis
- 
23 active patents (2020–2025) covering: - 
Tandem catalysis systems 
- 
Immobilized ligand architectures 
- 
Photoredox applications 
 
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